Hexaphenol

Description

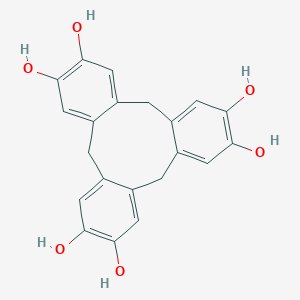

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetracyclo[15.4.0.03,8.010,15]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O6/c22-16-4-10-1-11-5-17(23)19(25)7-13(11)3-15-9-21(27)20(26)8-14(15)2-12(10)6-18(16)24/h4-9,22-27H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBDZXQTZWOBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2CC3=CC(=C(C=C3CC4=CC(=C(C=C41)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369306 | |

| Record name | Hexaphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1506-76-9 | |

| Record name | Hexaphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dendritic Hexaphenol (Cyclotricatechylene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic hexaphenol, scientifically known as cyclotricatechylene or by its IUPAC name 10,15-dihydro-5H-tribenzo[a,d,g][1]annulene-2,3,7,8,12,13-hexol, is a unique macrocyclic compound belonging to the class of calixarenes. Its rigid, bowl-shaped, three-dimensional structure, endowed with six hydroxyl groups on the upper rim, makes it a molecule of significant interest in supramolecular chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on the technical details relevant to research and development professionals.

Chemical Structure and Properties

The foundational structure of dendritic this compound is a nine-membered carbon ring with three catechol units fused to it, creating a crown-like conformation. This distinct architecture provides a hydrophobic cavity and a hydrophilic upper rim, enabling complexation with various guest molecules and ions.

Table 1: General and Physicochemical Properties of Dendritic this compound

| Property | Value | Reference |

| CAS Number | 1506-76-9 | [2] |

| Molecular Formula | C₂₁H₁₈O₆ | [2] |

| Molecular Weight | 366.36 g/mol | [2] |

| Appearance | Reported as a solid | |

| Solubility | Limited solubility in water, soluble in some organic solvents. | |

| Melting Point | > 300 °C |

Spectroscopic Data

Detailed spectroscopic peak lists for dendritic this compound are not consistently reported across publicly available literature. However, the expected spectral features based on its structure are described below.

Table 2: Spectroscopic Characterization Data for Dendritic this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the catechol rings and the methylene bridge protons. The chemical shifts would be influenced by the molecule's conformation. |

| ¹³C NMR | Resonances for the aromatic carbons and the methylene bridge carbons. The number of signals would depend on the symmetry of the molecule in the solvent used. |

| FT-IR (cm⁻¹) | - Broad O-H stretching vibrations for the hydroxyl groups (approx. 3200-3500 cm⁻¹). - Aromatic C-H stretching (approx. 3000-3100 cm⁻¹). - C=C stretching vibrations for the aromatic rings (approx. 1450-1600 cm⁻¹). - C-O stretching for the phenol groups (approx. 1200-1260 cm⁻¹). |

| Mass Spec. | The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (366.36). Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the macrocyclic structure. |

Experimental Protocols

Synthesis of Dendritic this compound (Cyclotricatechylene)

The synthesis of cyclotricatechylene is typically achieved through an acid-catalyzed condensation reaction of veratrole (1,2-dimethoxybenzene) with formaldehyde, followed by demethylation.

General Protocol:

-

Electrophilic Aromatic Substitution: Veratrole is reacted with a formaldehyde source (such as paraformaldehyde) in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid) in a suitable solvent. This step forms the nine-membered ring structure through the linking of three veratrole units by methylene bridges.

-

Purification of Cyclotriveratrylene: The resulting product, cyclotriveratrylene, is purified from the reaction mixture, often through recrystallization.

-

Demethylation: The six methoxy groups of cyclotriveratrylene are cleaved to yield the corresponding hydroxyl groups of cyclotricatechylene. This is typically achieved using a strong demethylating agent such as boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane.

-

Work-up and Final Purification: The reaction is quenched, and the dendritic this compound product is isolated and purified, for example, by column chromatography or recrystallization, to yield the final product.

Chemical Reactions and Potential Applications

The six phenolic hydroxyl groups on the upper rim of the dendritic this compound are the primary sites for chemical modification. These groups can undergo reactions typical of phenols, such as etherification and esterification, allowing for the covalent attachment of various functional moieties. This functionalization is key to tailoring the molecule's properties for specific applications.

References

Synthesis of Benzenehexol from Myo-Inositol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of benzenehexol, a six-fold phenol of benzene, from the readily available starting material, myo-inositol. While the direct oxidation of myo-inositol to benzenehexol is a known transformation, a detailed, standardized experimental protocol is not extensively documented in peer-reviewed literature. This document provides a comprehensive overview of the synthetic strategy, proposes a viable experimental protocol based on established chemical principles, and discusses the analytical methods for characterization. Furthermore, it explores the potential biological significance of benzenehexol by examining the known signaling pathways of its precursor, myo-inositol, and related phenolic compounds, offering a foundation for future research and drug development endeavors.

Introduction

Benzenehexol, also known as hexahydroxybenzene, is a polyhydroxylated aromatic compound with a unique, highly symmetrical structure. Its potential applications span from materials science, as a precursor for discotic liquid crystals, to pharmacology, owing to the biological activities associated with polyphenolic compounds.[1][2] The synthesis of benzenehexol from myo-inositol, a naturally abundant and biocompatible carbocyclic sugar alcohol, presents an attractive and potentially sustainable synthetic route.[3]

myo-Inositol is a key player in cellular signaling, primarily as the backbone of phosphatidylinositol phosphates (PIPs), which are integral to a multitude of cellular processes.[4] The conversion of this ubiquitous signaling molecule into a fully aromatic system like benzenehexol opens avenues for the exploration of novel bioactive compounds. This guide aims to provide a thorough technical overview of this synthetic transformation for researchers in academia and industry.

Chemical Synthesis of Benzenehexol from myo-Inositol

Proposed Synthetic Pathway

The overall reaction transforms the cyclohexane-1,2,3,4,5,6-hexol structure of myo-inositol into the fully aromatic benzene-1,2,3,4,5,6-hexol.

Figure 1: Proposed synthesis of Benzenehexol from myo-Inositol.

Experimental Protocols

The following proposed protocols are based on established oxidation methodologies for polyols and should be optimized for yield and purity.

Method 1: Nitric Acid Oxidation (Proposed)

This method utilizes nitric acid as a strong oxidizing agent. Caution should be exercised due to the vigorous nature of the reaction and the evolution of toxic nitrogen oxides.

Materials:

-

myo-Inositol (C₆H₁₂O₆)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Activated Charcoal

-

Ethanol

Procedure:

-

In a well-ventilated fume hood, dissolve 10 g of myo-inositol in 100 mL of deionized water in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add 50 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. The color of the solution will likely darken.

-

Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Filter the resulting solution to remove any insoluble byproducts.

-

Decolorize the filtrate by adding 2 g of activated charcoal and heating the mixture to 60-70 °C for 30 minutes.

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in a refrigerator (4 °C) to induce crystallization of benzenehexol.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Method 2: Catalytic Air Oxidation (Proposed)

This method employs a metal catalyst and air as the oxidant, offering a potentially greener alternative to nitric acid.

Materials:

-

myo-Inositol (C₆H₁₂O₆)

-

Platinum on carbon (Pt/C, 5%) or other suitable oxidation catalyst

-

Deionized Water

-

Pressurized reaction vessel (autoclave)

Procedure:

-

In a high-pressure reactor, prepare a solution of 10 g of myo-inositol in 200 mL of deionized water.

-

Add 1 g of 5% Pt/C catalyst to the solution.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the reactor with air or oxygen to 10-20 bar.

-

Heat the mixture to 120-150 °C with vigorous stirring for 8-12 hours.

-

After the reaction, cool the reactor to room temperature and carefully vent the pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The aqueous solution can be concentrated under reduced pressure and the crude benzenehexol purified by recrystallization as described in Method 1.

Purification and Characterization

The crude benzenehexol obtained from the synthesis can be purified by recrystallization from hot water or aqueous ethanol. The purity of the final product should be assessed using the following analytical techniques:

-

Melting Point: Pure benzenehexol has a high melting point, typically above 310 °C.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): A single peak corresponding to the six equivalent hydroxyl protons.

-

¹³C NMR (DMSO-d₆): A single peak corresponding to the six equivalent aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Characteristic broad O-H stretching vibrations for the hydroxyl groups and C=C stretching for the aromatic ring.

-

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify any remaining starting material or byproducts.[5]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₆H₆O₆, M.W. 174.11 g/mol ).

Quantitative Data

Due to the lack of a standardized protocol, reliable quantitative data such as reaction yields for the direct oxidation of myo-inositol to benzenehexol are not widely reported. Researchers should expect to perform optimization studies to maximize the yield. For comparison, the synthesis of benzenehexol from tetrahydroxyquinone reports yields in the range of 70-77%.[1]

Table 1: Physicochemical Properties of myo-Inositol and Benzenehexol

| Property | myo-Inositol | Benzenehexol |

| Molecular Formula | C₆H₁₂O₆ | C₆H₆O₆ |

| Molar Mass | 180.16 g/mol | 174.11 g/mol |

| Appearance | White crystalline powder | White to off-white crystalline solid |

| Melting Point | 225-227 °C | > 310 °C |

| Solubility | Soluble in water | Soluble in hot water, sparingly soluble in cold water and ethanol |

Potential Signaling Pathways and Biological Relevance

While the direct involvement of benzenehexol in specific signaling pathways has not been extensively studied, its precursor, myo-inositol, is a cornerstone of cellular signaling. Furthermore, the polyphenolic nature of benzenehexol suggests potential biological activities.

The Inositol Phosphate Signaling Pathway

myo-Inositol is the precursor to the phosphatidylinositol (PI) signaling pathway, one of the most critical intracellular signaling systems.

Figure 2: Simplified overview of the Inositol Phosphate signaling pathway.

This pathway is initiated by the cleavage of PIP2 by phospholipase C (PLC) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 triggers the release of calcium ions from the endoplasmic reticulum. These events regulate a vast array of cellular processes, including cell growth, differentiation, and metabolism.

Potential Biological Activities of Benzenehexol

As a polyphenolic compound, benzenehexol may exhibit biological activities similar to other well-studied polyphenols. These activities often stem from their antioxidant and chelating properties.

-

Antioxidant Activity: The multiple hydroxyl groups on the benzene ring can act as hydrogen donors to scavenge free radicals, potentially mitigating oxidative stress.

-

Enzyme Inhibition: Polyphenols are known to interact with and modulate the activity of various enzymes, including kinases and phosphatases, which are key components of signaling pathways.[2]

-

Receptor Interaction: The planar structure and hydroxyl groups of benzenehexol could facilitate interactions with cellular receptors, although specific targets have yet to be identified.

It is important to note that while benzene itself is a known carcinogen, its fully hydroxylated derivative, benzenehexol, is a distinct chemical entity with different physicochemical and toxicological properties. However, comprehensive toxicological studies on benzenehexol are limited.

Experimental Workflow for Investigating Biological Activity

For researchers interested in the drug development potential of benzenehexol synthesized from inositol, a systematic workflow is essential to elucidate its biological effects.

Figure 3: A logical workflow for the biological evaluation of synthesized Benzenehexol.

Conclusion

The synthesis of benzenehexol from myo-inositol represents a compelling area of research, bridging the chemistry of natural products with the potential for novel therapeutic development. While a standardized, high-yield protocol for this direct conversion requires further optimization, the proposed methods in this guide provide a solid starting point for synthetic chemists. The biological activities of benzenehexol remain largely unexplored, presenting a significant opportunity for pharmacologists and drug discovery professionals. Future research should focus on developing efficient and scalable synthetic routes and conducting comprehensive biological and toxicological evaluations to unlock the full potential of this unique molecule.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Hexaphenol (Benzenehexol)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Hexaphenol" is a trivial name that can refer to different substances. This guide focuses on the most common and scientifically recognized compound associated with this name: Benzene-1,2,3,4,5,6-hexol , also known as hexahydroxybenzene.

Introduction

Benzenehexol (C₆H₆O₆) is a fascinating aromatic compound consisting of a benzene ring substituted with six hydroxyl groups.[1] This highly hydroxylated phenol possesses unique chemical and physical properties that make it a compound of interest in materials science and potentially in pharmacology. Its symmetrical, planar structure and the presence of numerous hydroxyl groups govern its reactivity, intermolecular interactions, and potential biological activities. This document provides a comprehensive overview of the known physical and chemical properties of benzenehexol, detailed experimental protocols, and an exploration of its role in various applications.

Physical and Chemical Properties

The physical properties of benzenehexol are characterized by strong intermolecular hydrogen bonding due to the six hydroxyl groups, which significantly influences its melting point and solubility.

There are notable discrepancies in the reported physical properties of benzenehexol across various sources. These differences may arise from the presence of hydrates, impurities, or different measurement conditions. The following table summarizes the available data, with notes to clarify these inconsistencies.

| Property | Value | Source(s) and Notes |

| Molecular Formula | C₆H₆O₆ | [1] |

| Molar Mass | 174.11 g/mol | [1] |

| Appearance | White to off-white crystalline solid, needles | |

| Melting Point | > 310 °C | [1] This is the most frequently cited and plausible value for the pure, anhydrous compound, which is expected to have a very high melting point due to extensive hydrogen bonding. The compound may decompose at this temperature.[2] |

| 234 °C (lit.) | [3] This value is cited in some chemical databases but may correspond to a specific polymorph or hydrated form. | |

| 4-7 °C (lit.) | [4] This value is likely erroneous and may be a database entry error for a different compound. | |

| Boiling Point | 659.6 °C at 760 mmHg (Predicted) | [5] This is a predicted value. Due to its high melting point, benzenehexol is expected to decompose before boiling under atmospheric pressure. |

| 211 °C (lit.) | [3] This value is inconsistent with the high melting point and likely incorrect. | |

| Density | 2.176 g/cm³ | [5] This value is consistent with a densely packed crystalline solid. |

| 0.779 g/mL at 25 °C (lit.) | [4] This value is unusually low for a solid crystalline organic compound and may be incorrect or refer to a different state (e.g., bulk density). | |

| Solubility | Soluble in hot water. | [1] Poorly soluble in cold water, benzene, diethyl ether, and ethanol. |

| pKa (first dissociation) | 9.17 ± 0.33 (Predicted) | [5] |

| LogP | -0.07980 | [5] |

| Hydrogen Bond Donors | 6 | [5] |

| Hydrogen Bond Acceptors | 6 | [5] |

Benzenehexol's chemical nature is dominated by its six phenolic hydroxyl groups, which are acidic and can be deprotonated to form the hexaanion C₆O₆⁶⁻.[5] This anion is a key component in the synthesis of various coordination polymers and metal-organic frameworks (MOFs).

-

Oxidation: Benzenehexol can be oxidized to yield several products, including tetrahydroxy-p-benzoquinone (THBQ), rhodizonic acid, and dodecahydroxycyclohexane.[1]

-

Reduction: Conversely, it can be synthesized by the reduction of sodium THBQ salt using reagents like stannous chloride in hydrochloric acid.[1]

-

Esterification and Etherification: The hydroxyl groups can undergo esterification and etherification reactions to produce various derivatives.[5]

-

Adduct Formation: It is known to form adducts with other molecules, such as a 1:2 adduct with 2,2'-bipyridine.[1]

-

Spectroscopic Data:

-

¹H-NMR: Due to the molecule's high symmetry, all six protons are chemically equivalent, leading to a single peak in the ¹H-NMR spectrum. The chemical shift is influenced by the solvent and concentration.

-

¹³C-NMR: Similarly, all six carbon atoms are equivalent, resulting in a single signal.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z 174. Fragmentation would likely involve the loss of water and CO molecules, characteristic of phenols.

-

IR Spectroscopy: The spectrum is dominated by a broad O-H stretching band and C-O stretching and O-H bending vibrations.

-

UV-Vis Spectroscopy: Shows absorption bands characteristic of the substituted benzene ring.

-

Experimental Protocols

This protocol is adapted from Organic Syntheses.

Reaction: C₆H₄O₆ + SnCl₂ + HCl → C₆H₆O₆

Materials:

-

Tetrahydroxyquinone

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Hydrochloric acid (HCl), 2.4N and 12N (concentrated)

-

Decolorizing carbon

-

Ethanol

-

Nitrogen or Carbon Dioxide gas

Procedure:

-

In a 1.5-L beaker, dissolve 10 g (0.058 mole) of tetrahydroxyquinone in 200 ml of boiling 2.4N hydrochloric acid.

-

To the boiling solution, add 100 g (0.44 mole) of stannous chloride dihydrate. The deep red color of the solution will disappear, and grayish crystals of benzenehexol will precipitate.

-

Add 250 ml of 12N hydrochloric acid and heat the mixture to boiling with constant stirring.

-

Remove the beaker from the heat, add an additional 600 ml of 12N hydrochloric acid, and cool the solution in a refrigerator.

-

Collect the crude benzenehexol crystals on a sintered-glass Büchner funnel.

-

For purification, dissolve the crude product in 450 ml of hot 2.4N hydrochloric acid containing 3 g of stannous chloride and 1 g of decolorizing carbon.

-

Filter the hot solution and rinse the carbon with 75 ml of boiling water, combining the filtrate and washings.

-

Add 1 liter of 12N hydrochloric acid to the filtrate and cool in a refrigerator.

-

Collect the resulting white crystals of pure benzenehexol under an inert atmosphere (N₂ or CO₂) on a sintered-glass Büchner funnel.

-

Wash the crystals with 100 ml of a cold 1:1 mixture of ethanol and 12N hydrochloric acid.

-

Dry the product in a vacuum desiccator over sodium hydroxide pellets.

Given its polyphenolic nature, benzenehexol is expected to exhibit significant antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this.

Materials:

-

Benzenehexol

-

DPPH solution in methanol (e.g., 0.1 mM)

-

Methanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of benzenehexol in a suitable solvent (e.g., methanol or a methanol/water mixture).

-

Create a series of dilutions of the benzenehexol stock solution.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of benzenehexol, positive control, or blank solvent to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at the characteristic wavelength of DPPH (around 517 nm).

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of benzenehexol.

Visualizations: Structures and Workflows

Caption: Chemical structure of Benzenehexol (C₆H₆O₆).

Caption: Workflow for the synthesis of pure Benzenehexol.

Direct studies on the effects of benzenehexol on specific signaling pathways are limited. However, as a potent polyphenol, it is hypothesized to modulate pathways related to oxidative stress and inflammation.

Caption: Hypothetical modulation of oxidative stress pathways by Benzenehexol.

Applications and Future Directions

Benzenehexol's unique structure makes it a valuable precursor in several advanced material applications.

-

Metal-Organic Frameworks (MOFs): The deprotonated form of benzenehexol (C₆O₆⁶⁻) serves as an organic linker to create 2D conductive MOFs with interesting electronic and catalytic properties.[5]

-

Discotic Liquid Crystals: It is a starting material for a class of discotic liquid crystals, which have applications in electronic displays and sensors.[1]

-

Energy Storage: The lithium salt of the benzenehexolate anion (Li₆C₆O₆) has been investigated for its potential use in high-capacity electric batteries.

For drug development professionals, the interest in benzenehexol lies in its potential as a potent antioxidant and chelating agent, due to its multiple hydroxyl groups. While direct evidence is currently scarce, its structure is analogous to other polyphenols that have been shown to modulate signaling pathways involved in inflammation, cancer, and neurodegenerative diseases.[1][6] Further research is warranted to explore the specific biological activities of benzenehexol and its derivatives, including their pharmacokinetic and pharmacodynamic profiles. The development of synthetic routes to create derivatives with improved bioavailability could open up new avenues for therapeutic applications.

References

Hexaphenol's Solubility in Organic Solvents: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of hexaphenol (benzene-1,2,3,4,5,6-hexol), complete with experimental protocols and process visualizations.

This compound, also known as benzenehexol, is a six-fold phenol derivative of benzene with the chemical formula C₆H₆O₆.[1] Its unique structure, featuring six hydroxyl groups on a benzene ring, makes it a subject of interest in materials science, particularly as a precursor for discotic liquid crystals, and in organic synthesis.[1][2] While its biological activity is not extensively documented, its derivatives show promise in biomedical applications and molecular recognition.[2] Understanding the solubility of this compound is crucial for its application in these fields, particularly in drug development where solvent selection can significantly impact reaction kinetics, purification, and formulation.

This technical guide provides a comprehensive overview of the known solubility of this compound in various organic solvents, detailed experimental protocols for its synthesis and solubility determination, and visual diagrams of these processes.

Quantitative Solubility Data

Quantitative public data on the solubility of this compound in a wide range of organic solvents is notably scarce. However, qualitative descriptions from available literature provide some insight into its solubility profile. This compound is reported to be soluble in hot water.[1][3][4] One source describes it as "difficulty soluble" in benzene, diethyl ether, and ethanol, as well as in water (presumably cold or at room temperature).[2]

| Solvent | Qualitative Solubility |

| Water (hot) | Soluble[1][3][4] |

| Water (cold/room temp.) | Difficulty soluble[2] |

| Benzene | Difficulty soluble[2] |

| Diethyl Ether | Difficulty soluble[2] |

| Ethanol | Difficulty soluble[2] |

This table summarizes the available qualitative data on this compound solubility. The term "difficulty soluble" suggests low solubility under standard conditions.

Experimental Protocols

Detailed experimental procedures are essential for the consistent and reproducible study of this compound. The following sections provide established protocols for its synthesis and a general method for determining its solubility.

Synthesis of this compound (Benzenehexol)

A common method for synthesizing this compound is through the reduction of tetrahydroxy-p-benzoquinone. The following protocol is adapted from established literature.[2]

Materials:

-

Tetrahydroxy-p-benzoquinone

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Hydrochloric acid (HCl), 2.5 N and concentrated

-

Decolorizing carbon

-

Nitrogen gas

-

Standard laboratory glassware (beaker, fritted-glass filter, etc.)

-

Heating and stirring apparatus

Procedure:

-

Reduction: To a boiling, mechanically stirred solution of 10 g of tetrahydroxy-p-benzoquinone in 200 ml of 2.5 N hydrochloric acid, add 100 g of stannous chloride dihydrate in one portion. The initial red color of the solution will disappear as needle-like crystals of hexahydroxybenzene form.[2]

-

Precipitation: Add 250 ml of concentrated hydrochloric acid to the suspension and heat to boiling with continued stirring.[2]

-

Cooling and Filtration: Remove the mixture from heat, add an additional 600 ml of concentrated hydrochloric acid, and cool in an ice bath. Filter the resulting crystals with suction on a fritted-glass filter under a nitrogen atmosphere to prevent oxidation.[2]

-

Purification: Dissolve the crude product in 450 ml of hot 2.5 N hydrochloric acid containing 3 g of stannous chloride dihydrate. Add decolorizing carbon and filter the hot suspension.[2]

-

Crystallization: Combine the filtrate with 1 liter of concentrated hydrochloric acid and cool in an ice bath to induce crystallization.[2]

-

Final Collection and Drying: Collect the crystals on a fritted-glass filter under a nitrogen atmosphere. Wash the crystals with a cold 1:1 mixture of ethanol and concentrated hydrochloric acid and then dry them.[5]

General Protocol for Solubility Determination

The following is a general, tiered approach for determining the solubility of a compound like this compound in various organic solvents. This method is based on visual assessment and can be quantified by gravimetric or spectroscopic analysis.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, DMSO, acetone, THF, etc.)

-

Glass vials with screw caps

-

Vortex mixer

-

Water bath or heating block

-

Analytical balance

-

(Optional) Spectrophotometer or HPLC for quantitative analysis

Procedure:

-

Tier 1: High Concentration Screening:

-

Weigh approximately 10 mg of this compound into a glass vial.

-

Add 0.5 mL of the test solvent to achieve a concentration of 20 mg/mL.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at this concentration.

-

If the solid does not dissolve, proceed to Tier 2.

-

-

Tier 2: Lower Concentration and Heating:

-

If undissolved solid remains, add an additional 4.5 mL of the solvent to the same vial to achieve a concentration of 2 mg/mL.

-

Vortex the mixture again.

-

If the solid still does not dissolve, gently heat the vial in a water bath (e.g., to 50°C) and vortex intermittently. Observe if the solid dissolves with heating.

-

If the solid dissolves, note that it is soluble with heating. If it precipitates upon cooling, this indicates temperature-dependent solubility.

-

If the solid remains undissolved, proceed to Tier 3.

-

-

Tier 3: Further Dilution:

-

Repeat the dilution process to achieve lower concentrations (e.g., 0.2 mg/mL) and observe for dissolution, with and without heating.

-

-

Quantitative Analysis (Optional):

-

For a precise solubility measurement, prepare a saturated solution by adding an excess of this compound to a known volume of solvent.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Centrifuge or filter the solution to remove undissolved solid.

-

Carefully take a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid (gravimetric method).

-

Alternatively, analyze the concentration of the supernatant using a suitable analytical technique like UV-Vis spectroscopy or HPLC, with a pre-established calibration curve.

-

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, created using the DOT language, illustrate the synthesis of this compound and the general workflow for solubility determination.

Conclusion

While quantitative data on the solubility of this compound in organic solvents remains limited in publicly accessible literature, qualitative assessments indicate it is sparingly soluble in common non-polar and polar protic solvents at room temperature, with increased solubility in hot water. For researchers and professionals in drug development, the provided synthesis and solubility determination protocols offer a solid foundation for further investigation and application of this unique polyhydroxylated aromatic compound. The visualized workflows aim to provide clear, step-by-step guidance for these essential laboratory processes. Further research is warranted to establish a comprehensive quantitative solubility profile of this compound in a broader range of pharmaceutically relevant solvents.

References

An In-Depth Technical Guide to Hexaphenol (CAS No. 1506-76-9): Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and available safety data for Hexaphenol, identified by the CAS number 1506-76-9. The information is curated to support research, development, and safety assessment activities involving this compound.

Chemical and Physical Properties

This compound, also known by its synonym Cyclotricatechylene, is a complex phenolic compound. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1506-76-9 | [1][2][3] |

| IUPAC Name | tetracyclo[15.4.0.0³,⁸.0¹⁰,¹⁵]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol | [3] |

| Synonyms | Cyclotricatechylene, (5H)-10,15-Dihydro-2,3,7,8,12,13-Hexahydroxy-Tribenzo[A,D,G]Cyclononene | [1] |

| Molecular Formula | C₂₁H₁₈O₆ | [2] |

| Molecular Weight | 366.36 g/mol | [2] |

| Appearance | Brown to dark brown solid | [2] |

| Melting Point | 287-289 °C | [2] |

| Boiling Point | 457.14°C (rough estimate) | [2] |

| Density | 1.2378 (rough estimate) | [2] |

| pKa | 9.11±0.20 (Predicted) | [2] |

| Storage Temperature | 2-8°C, stored under nitrogen | [2] |

Safety and Hazard Information

GHS Hazard Classification

Table 2 summarizes the known GHS hazard statements and precautionary statements for this compound.

| Hazard Class | Hazard Statement | Precautionary Statements |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P264: Wash hands thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. |

Data compiled from publicly available safety data sheets. The absence of other hazard classifications does not imply that the substance is not hazardous in other ways.

Experimental Protocols for Safety Assessment

While specific experimental data on the toxicology of this compound is limited, standardized protocols are utilized to assess the safety of chemical compounds. The following sections detail the methodologies for key experiments relevant to the known hazards of this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)

This in vitro test is a validated method to assess the skin irritation potential of chemicals and is a replacement for in vivo animal testing.[4][5][6]

Principle: The test utilizes a three-dimensional reconstructed human epidermis (RhE) model that mimics the upper layers of human skin.[4][6] The test chemical is applied topically to the RhE tissue. Cell viability is then determined by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified spectrophotometrically after extraction.[6] A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[5][6]

Methodology:

-

Tissue Culture: Commercially available RhE tissues are cultured to the appropriate stage of differentiation.

-

Chemical Application: A defined amount of the test chemical (solid or liquid) is applied uniformly to the surface of the RhE tissue. For solid chemicals like this compound, they are typically applied as a fine powder or a solution in a suitable solvent.

-

Exposure Period: The tissues are exposed to the test chemical for a defined period, typically 60 minutes.

-

Washing: After exposure, the test chemical is thoroughly washed from the tissue surface.

-

Incubation: The tissues are incubated for a post-exposure period of 42 hours to allow for the development of cytotoxic effects.

-

MTT Assay: The tissues are then incubated with MTT solution for 3 hours. During this time, viable cells convert the MTT into a blue formazan precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol), and the optical density of the extract is measured using a spectrophotometer.

-

Data Analysis: The cell viability is calculated as a percentage of the viability of negative control tissues. A chemical is classified as a skin irritant if the mean relative viability of three individual tissues is reduced to 50% or less of the mean viability of the negative controls.[6]

Below is a diagram illustrating the experimental workflow for the OECD Guideline 439.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This in vivo test provides information on the health hazards likely to arise from a single dermal application of a test substance.[7][8][9][10] It is important to note that in modern toxicology, a weight-of-evidence approach is used, and in vitro tests like OECD 439 are performed before considering in vivo testing to reduce animal use.[11]

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal, typically an albino rabbit. The degree of irritation or corrosion is observed and scored at specified intervals.

Methodology:

-

Animal Preparation: A day before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

-

Test Substance Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch.

-

Exposure: The patch is held in place with non-irritating tape for a 4-hour exposure period.

-

Removal and Observation: After 4 hours, the patch is removed, and any residual test substance is washed off. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale of 0 to 4 for both erythema and edema.

-

Classification: The mean scores for each effect at 24, 48, and 72 hours are calculated for all animals. The substance is considered an irritant if it produces a mean score of 2.3 or greater for either erythema or edema.

Conclusion

This compound (CAS No. 1506-76-9) is a well-defined chemical entity with known physical properties. The available safety data indicates that it is a skin, eye, and respiratory irritant. For a comprehensive risk assessment, further toxicological studies are required to determine its acute toxicity, and potential for carcinogenicity, mutagenicity, and reproductive toxicity. In the absence of such data, it is imperative that researchers and drug development professionals handle this compound with appropriate personal protective equipment and engineering controls to minimize exposure, in line with the precautionary principles of chemical safety. Standardized testing protocols, such as those provided by the OECD, are the recommended methods for generating the necessary safety data to fully characterize the toxicological profile of this compound.

References

- 1. CAS 1506-76-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1506-76-9 [chemicalbook.com]

- 3. This compound | 1506-76-9 [sigmaaldrich.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. iivs.org [iivs.org]

- 6. senzagen.com [senzagen.com]

- 7. testinglab.com [testinglab.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Benzenehexol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzenehexol, also known as hexahydroxybenzene, is a fascinating aromatic compound with a rich history intertwined with the development of organic chemistry. First definitively characterized in the late 19th century, its unique, fully hydroxylated structure has made it a subject of academic interest and a precursor in various fields, including the synthesis of liquid crystals and advanced materials. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols related to benzenehexol, alongside a summary of its physicochemical properties. Detailed methodologies for its preparation from historical "potassium carbonyl," the more contemporary reduction of tetrahydroxy-p-benzoquinone, and its synthesis from inositol precursors are presented. Quantitative data is tabulated for ease of reference, and key synthetic pathways and experimental workflows are visualized using DOT language diagrams.

Introduction

Benzenehexol (C₆H₆O₆) is a six-fold phenol of benzene, representing the most hydroxylated member of the polyhydroxybenzene family. Its planar structure, rich in electron-donating hydroxyl groups, imparts unique chemical properties and reactivity. While not a compound with widespread mainstream application, its historical significance and role as a building block in materials science and coordination chemistry continue to make it a molecule of interest for researchers. This guide will delve into the key milestones of its discovery and the evolution of its synthesis.

The Historical Discovery and First Synthesis

The conclusive identification and synthesis of benzenehexol are credited to Rudolf Nietzki and Theodor Benckiser in 1885.[1][2] Their work clarified the structure of a substance known as "potassium carbonyl," which was the product of the reaction between carbon monoxide and potassium. They discovered that the hydrolysis of this potassium salt yielded benzenehexol.[1][2]

Experimental Protocol: Hydrolysis of "Potassium Carbonyl" (Nietzki and Benckiser, 1885)

-

Preparation of the Potassium Salt: The so-called "potassium carbonyl" was prepared by the reaction of carbon monoxide with metallic potassium at elevated temperatures.

-

Hydrolysis: The resulting potassium salt was dissolved in water.

-

Acidification: A dilute acid, likely a mineral acid such as hydrochloric acid (HCl), was carefully added to the aqueous solution of the potassium salt.

-

Isolation: The acidification would have led to the protonation of the hexaanion, causing the sparingly soluble benzenehexol to precipitate out of the solution.

-

Purification: The crude benzenehexol precipitate would then be collected by filtration, washed with cold water to remove inorganic salts, and likely recrystallized from hot water to obtain a purer product.

Modern Synthetic Routes

While the historical synthesis from "potassium carbonyl" is of significant academic interest, more practical and higher-yielding methods have since been developed.

Synthesis from Tetrahydroxy-p-benzoquinone (THBQ)

A common and efficient laboratory-scale synthesis of benzenehexol involves the reduction of tetrahydroxy-p-benzoquinone (THBQ). A detailed and reliable protocol for this synthesis is available through Organic Syntheses.

The following protocol is adapted from Fatiadi and Sager, as published in Organic Syntheses.

-

Reaction Setup: In a 1.5-liter beaker, a solution of 10 g (0.058 mole) of tetrahydroxy-p-benzoquinone in 200 ml of 2.4N hydrochloric acid is brought to a boil.

-

Reduction: To the boiling, deep-red solution, 100 g (0.44 mole) of stannous chloride dihydrate is added. The deep color of the solution will disappear, and grayish crystals of benzenehexol will precipitate.

-

Purification (Step 1): 250 ml of 12N hydrochloric acid is added, and the mixture is heated to boiling with constant stirring. The beaker is then removed from the heat, and an additional 600 ml of 12N hydrochloric acid is added. The solution is then cooled in a refrigerator.

-

Purification (Step 2): The crude benzenehexol is dissolved in 450 ml of hot 2.4N hydrochloric acid containing 3 g of hydrated stannous chloride and 1 g of decolorizing carbon. The solution is filtered while hot, and the carbon is rinsed with 75 ml of boiling water, which is combined with the filtrate.

-

Crystallization: One liter of 12N hydrochloric acid is added to the filtrate, and the mixture is cooled in a refrigerator. Snow-white crystals of benzenehexol will separate.

-

Isolation and Drying: The crystals are collected on a Büchner funnel with a sintered-glass disk, preferably under a blanket of carbon dioxide or nitrogen to prevent air oxidation. The product is washed with 100 ml of a cold 1:1 mixture of ethanol and 12N hydrochloric acid and then dried in a vacuum desiccator over sodium hydroxide pellets.

Synthesis from Inositol

Benzenehexol can also be prepared from inositol (cyclohexane-1,2,3,4,5,6-hexol), a readily available natural product. This route involves the aromatization of the cyclohexane ring through oxidation. While various methods exist for the synthesis of polyoxygenated benzene derivatives from myo-inositol, a direct and high-yield conversion to benzenehexol is less commonly documented as a standard laboratory preparation. The general strategy involves the oxidation of the inositol ring.

A plausible, generalized protocol for the synthesis of benzenehexol from inositol would involve the following steps:

-

Oxidation: myo-Inositol is treated with a suitable oxidizing agent. Historically, nitric acid has been used for such oxidations. The reaction conditions (temperature, concentration of the oxidizing agent) would need to be carefully controlled to favor aromatization over ring-opening or other side reactions.

-

Work-up: After the reaction is complete, the excess oxidizing agent and byproducts would be neutralized and removed.

-

Isolation and Purification: The resulting benzenehexol would be isolated from the reaction mixture, likely through crystallization, and purified by recrystallization from a suitable solvent like hot water.

Physicochemical Properties

Benzenehexol is a crystalline solid with several notable physical and chemical properties. A summary of this data is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₆H₆O₆ | |

| Molar Mass | 174.11 g/mol | |

| Appearance | White to grayish crystalline solid | |

| Melting Point | > 310 °C | [1] |

| Solubility | Soluble in hot water | [1] |

| UV-Vis Absorption (λmax) | ~268 nm | |

| FTIR Main Peaks (cm⁻¹) | ~3200-3500 (O-H stretch), ~1600 (C=C stretch), ~1450 (C-H bend), ~1200 (C-O stretch) |

Conclusion

The journey of benzenehexol from its discovery as a derivative of an enigmatic "potassium carbonyl" to its current status as a useful precursor in materials science highlights the progress of organic synthesis. The methodologies for its preparation have evolved from challenging historical procedures to well-documented and efficient laboratory protocols. This guide has provided a detailed overview of the key historical and modern aspects of benzenehexol's synthesis, along with its fundamental properties, to serve as a valuable resource for researchers and professionals in the chemical sciences. The continued exploration of benzenehexol and its derivatives may yet unveil new applications for this historically significant molecule.

References

An In-depth Technical Guide to Hexaphenol Derivatives and Their Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of hexaphenol derivatives, focusing on their nomenclature, synthesis, and biological significance. It is designed to serve as a foundational resource for professionals in the fields of chemistry and drug development.

Introduction to Hexaphenols

The term "this compound" can refer to different structures, but most commonly describes derivatives of benzene in which all six hydrogen atoms are replaced by hydroxyl (-OH) groups. The parent compound for this class is hexahydroxybenzene (C₆H₆O₆), also known as benzenehexol.[1] This molecule serves as a core scaffold from which a multitude of derivatives can be synthesized.

Another class of compounds referred to as "hexaphenols" includes larger, more complex molecules containing six distinct phenol moieties within their structure, such as certain macrocycles or polyphenolic compounds.[1] An example is tetracyclo[15.4.0.0³,⁸.0¹⁰,¹⁵]henicosa-1(21),3,5,7,10,12,14,17,19-nonaene-5,6,12,13,19,20-hexol.[2] For clarity, this guide will primarily focus on derivatives of the hexahydroxybenzene core.

This compound derivatives are of significant interest due to their unique chemical properties, including their potential as precursors for discotic liquid crystals, intermediates in organic synthesis, and their investigated roles in biomedical research and materials science.[1][3]

Nomenclature of this compound Derivatives

The systematic naming of this compound derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4][5] The nomenclature is based on substitutive principles, where the parent hydride is benzene, and the principal characteristic group is the phenol (hydroxyl group).

Key IUPAC Nomenclature Principles:

-

Parent Hydride: The core structure is named "benzene."

-

Principal Characteristic Group: When six hydroxyl groups are the highest-priority functional groups present, the suffix "-hexol" is appended to the parent name, leading to benzenehexol .

-

Locants: The positions of the hydroxyl groups are indicated by numbers 1, 2, 3, 4, 5, and 6. Thus, the preferred IUPAC name (PIN) for the parent compound is benzene-1,2,3,4,5,6-hexol .

-

Substituents: When other functional groups are attached to the benzene ring, they are named as prefixes in alphabetical order. The numbering of the ring is chosen to give the lowest possible locants to the principal functional groups, followed by other substituents.

-

Derivatives (e.g., Ethers, Esters): If the hydroxyl groups are modified (e.g., through etherification or esterification), the naming changes. For example, a complete methylation would result in 1,2,3,4,5,6-hexamethoxybenzene .

Nomenclature Logic Diagram

The following diagram illustrates the decision-making process for naming a this compound derivative based on IUPAC guidelines.

Synthesis and Experimental Protocols

The synthesis of hexahydroxybenzene and its derivatives often involves the reduction of quinone-like precursors or the hydrolysis of specific organometallic compounds.[3]

Key Synthesis Methods

-

Reduction of Tetrahydroxy-p-benzoquinone (THBQ): A common and convenient method involves the reduction of THBQ using a reducing agent like stannous chloride (SnCl₂) in an acidic medium (hydrochloric acid).[3][6] The reaction must be performed under conditions that strictly exclude oxygen to prevent re-oxidation of the product.[3]

-

From Inositol: Hexahydroxybenzene can be prepared from myo-inositol via oxidation, followed by reduction of the resulting THBQ/rhodizonic acid mixture.[7]

-

From Carbon Monoxide: A historical method involves the reaction of carbon monoxide with metallic potassium to form the hexapotassium salt of the benzenehexol anion (K₆C₆O₆), which is then hydrolyzed to yield the final product.[1][8]

Generalized Experimental Protocol: Synthesis of Hexahydroxybenzene via THBQ Reduction

This protocol is a generalized representation based on established procedures.[3][6]

Materials:

-

Tetrahydroxy-p-benzoquinone (THBQ)

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Hydrochloric acid (HCl), concentrated (12N) and dilute (e.g., 2.4N)

-

Decolorizing carbon

-

Ethanol

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Dissolution: A solution of THBQ (e.g., 10g) in boiling 2.4N HCl (e.g., 200 mL) is prepared in a beaker.

-

Reduction: To the boiling, deep-red solution, stannous chloride dihydrate (e.g., 100g) is added rapidly with stirring. The color should fade as grayish crystals of hexahydroxybenzene precipitate.[6]

-

Precipitation: An additional volume of concentrated 12N HCl (e.g., 250 mL) is added, and the mixture is heated back to boiling.[6]

-

Purification (Recrystallization):

-

The crude product is dissolved in hot 2.4N HCl containing a small amount of stannous chloride and decolorizing carbon.

-

The solution is filtered while hot to remove the carbon.

-

Concentrated 12N HCl is added to the filtrate, and the mixture is cooled to induce crystallization of pure, snow-white hexahydroxybenzene.[6]

-

-

Collection and Drying: The crystals are collected on a Büchner funnel under an inert atmosphere (e.g., N₂ or CO₂).[6] The product is washed with a cold mixture of ethanol and 12N HCl and then dried in a vacuum desiccator over sodium hydroxide pellets.[6]

Synthesis and Characterization Workflow

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of a this compound derivative.

Biological Activities and Applications

While research into the specific biological activities of hexahydroxybenzene is somewhat limited, polyphenolic compounds in general are known for a wide range of effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][9][10] Derivatives of this compound are being explored for their potential in drug discovery and materials science.[1]

Potential Biological Activities

-

Antioxidant Properties: Like other polyphenols, hexahydroxybenzene and its derivatives are suggested to possess antioxidant capabilities, potentially scavenging free radicals and chelating metal ions.[3][9] This activity is attributed to the numerous hydroxyl groups which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

-

Enzyme Modulation: Some studies indicate that hexahydroxybenzene can modulate the activity of certain enzymes involved in metabolic pathways.[3]

-

Drug Discovery Precursor: The highly functionalized core of hexaphenols makes them attractive starting points for the synthesis of more complex molecules with potential therapeutic applications.[11][12] Their structure allows for the creation of diverse compound libraries for screening.

Quantitative Data on Polyphenol Activity

Quantitative structure-activity relationship (QSAR) studies on various polyphenols show a clear link between their chemical properties and biological effects.[13][14] Key factors determining cytotoxicity and antioxidant potential include their ease of oxidation and their lipophilicity (log P).[13] The table below summarizes representative antioxidant activity data for common phenolic acids, which serves as a reference for the potential activity of more complex polyphenols.

| Compound | Antioxidant Assay | IC₅₀ (µg/mL) | Reference |

| Gallic Acid | DPPH Radical Scavenging | ~5-10 | [15] |

| Caffeic Acid | DPPH Radical Scavenging | ~10-20 | [16] |

| Ferulic Acid | Ferric Reducing Power (FRAP) | Variable | [17] |

| Quercetin | DPPH Radical Scavenging | ~2-5 | [15] |

Note: IC₅₀ values are highly dependent on specific assay conditions and may vary between studies. This table is for comparative purposes only.

Signaling Pathways

Benzene and its metabolites are known to induce oxidative stress, which can modulate critical cell signaling pathways involved in cell proliferation and apoptosis.[18][19][20] While direct evidence for hexahydroxybenzene is scarce, it is plausible that as a benzene derivative, it could interact with similar redox-sensitive pathways. Phytochemicals, particularly polyphenols, are known to modulate these pathways, often by activating the Nrf2/ARE antioxidant response.[21]

Key pathways potentially influenced by this compound derivatives include:

-

NF-κB Pathway: A central regulator of inflammation and cell survival.[20]

-

MAPK Pathways (p38, JNK, ERK): These pathways are involved in cellular responses to stress, including oxidative stress, and regulate apoptosis and inflammation.[19][22]

-

Nrf2/ARE Pathway: The primary pathway responsible for upregulating cellular antioxidant defenses.[21]

The diagram below illustrates a simplified, hypothetical mechanism by which a this compound derivative might exert antioxidant and anti-inflammatory effects by modulating these key pathways.

References

- 1. Buy this compound | 1506-76-9 [smolecule.com]

- 2. This compound | C21H18O6 | CID 2724971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hexahydroxybenzene (CAS 608-80-0) - RUO [benchchem.com]

- 4. iupac.org [iupac.org]

- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. US2736752A - Process for the preparation of hexahydroxybenzene - Google Patents [patents.google.com]

- 9. Resources and Biological Activities of Natural Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.) | MDPI [mdpi.com]

- 18. Benzene and its effects on cell signaling pathways related to hematopoiesis and leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzene-initiated oxidative stress: Effects on embryonic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Low-dose occupational exposure to benzene and signal transduction pathways involved in the regulation of cellular response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Theoretical Framework for the Molecular Geometry of Hexaphenol: A Technical Guide

Introduction

Hexaphenol, a polyphenolic compound, presents a fascinating subject for theoretical molecular geometry studies due to its complex three-dimensional structure, potential for various conformations, and the electronic effects of its multiple hydroxyl groups. Understanding its stable conformations, bond parameters, and electronic properties is crucial for applications in materials science, and drug development. Computational chemistry provides a powerful toolkit for elucidating these properties at the atomic level.

This technical guide outlines the theoretical basis and practical workflow for investigating the molecular geometry of this compound using ab initio and Density Functional Theory (DFT) methods.

Theoretical Background

The molecular geometry of this compound is determined by the intricate balance of forces between its constituent atoms, including covalent bonding, steric hindrance, and non-covalent interactions such as hydrogen bonding and van der Waals forces. Theoretical chemistry offers a range of methods to model these interactions and predict the most stable molecular structures.

Conformational Analysis

The rotatable single bonds in the this compound backbone allow for a multitude of possible three-dimensional arrangements, or conformations. A thorough theoretical study begins with a conformational analysis to identify the low-energy conformers on the potential energy surface. This is critical as the overall properties of a molecular population are a weighted average of the properties of its constituent conformers.

Quantum Chemical Methods

The core of a theoretical study on molecular geometry lies in the application of quantum chemical methods to solve the Schrödinger equation for the molecule.

-

Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer increasing levels of accuracy, albeit at a higher computational cost.

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules.[1] It calculates the electron density of a system to determine its energy and other properties. The choice of the exchange-correlation functional (e.g., B3LYP, PBE0, M06-2X) is crucial for obtaining accurate results.[2]

Computational Methodology

A typical computational workflow for determining the molecular geometry of this compound would involve the following steps.

Initial Structure Generation

An initial 3D structure of this compound can be generated using molecular building software or retrieved from chemical databases like PubChem.[3]

Conformational Search

A systematic or stochastic conformational search is performed to explore the potential energy surface and identify stable conformers. This can be achieved using molecular mechanics force fields followed by quantum mechanical optimization of the lowest energy structures.

Geometry Optimization

Each identified conformer is then subjected to geometry optimization using a chosen quantum chemical method and basis set (e.g., B3LYP/6-31G(d)). This process finds the minimum energy structure for each conformer.

Frequency Calculations

To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide thermodynamic data like zero-point vibrational energy (ZPVE).

High-Level Single-Point Energy Calculations

To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the optimized geometries using a more robust theoretical method or a larger basis set (e.g., MP2/cc-pVTZ or a double-hybrid DFT functional).

Illustrative Data Presentation

The results of a comprehensive theoretical study on this compound's molecular geometry would be presented in a structured format for clarity and comparison. The following tables provide a template for such a presentation, populated with hypothetical but realistic data.

Table 1: Optimized Geometric Parameters for the Global Minimum Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | 1.39 - 1.41 | |

| C-C (bridge) | 1.52 - 1.54 | |

| C-O | 1.36 - 1.38 | |

| O-H | 0.96 - 0.98 | |

| Bond Angles (°) | ||

| C-C-C (aromatic) | 119.0 - 121.0 | |

| C-C-C (bridgehead) | 110.0 - 112.0 | |

| C-C-O | 118.0 - 120.0 | |

| C-O-H | 108.0 - 110.0 | |

| Dihedral Angles (°) | ||

| C-C-C-C (phenyl ring) | ~0 | |

| C-C-C-C (inter-ring) | 45.0 - 60.0 |

Table 2: Relative Energies of Low-Energy Conformers of this compound (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 0.00 | 75.2 |

| 2 | 1.25 | 15.8 |

| 3 | 2.50 | 5.5 |

| 4 | 3.10 | 3.5 |

Visualizations

Workflow for Computational Geometry Optimization

Caption: A typical workflow for determining the optimized molecular geometry.

Hierarchy of Computational Methods

Caption: Relationship between accuracy and cost for various computational methods.

Conclusion

While specific experimental or theoretical data on the molecular geometry of this compound is currently sparse, the established methodologies of computational chemistry provide a clear and robust path for its determination. A thorough theoretical investigation, following the protocols outlined in this guide, would yield valuable insights into the structural and electronic properties of this complex molecule. Such a study would involve a comprehensive conformational analysis followed by high-level quantum chemical calculations to determine the precise bond lengths, bond angles, and dihedral angles of the stable conformers. The resulting data would be invaluable for researchers in medicinal chemistry, materials science, and related fields.

References

Spectroscopic Profile of Hexaphenol (Benzenehexol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenol, more systematically known as benzene-1,2,3,4,5,6-hexol or benzenehexol, is a fully hydroxylated aromatic compound with the chemical formula C₆H₆O₆.[1] As a six-fold phenol of benzene, it represents a fundamental structure within the polyphenol family.[1] These compounds are of significant interest in medicinal chemistry and materials science due to their antioxidant properties, potential as building blocks for novel materials like discotic liquid crystals, and their ability to form metal-organic frameworks.[2][3] This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and UV-Vis) for this compound, detailed experimental protocols for its analysis, and visualizations of relevant biochemical pathways and analytical workflows.

It is important to note that while the term "this compound" is used for benzenehexol, it has also been used to describe other more complex molecules. This guide focuses exclusively on benzene-1,2,3,4,5,6-hexol. Experimental spectroscopic data for this compound is not extensively available in peer-reviewed literature; therefore, the data presented herein is a combination of information from spectral databases and theoretically expected values based on the molecule's structure.

Data Presentation

The highly symmetrical structure of this compound, with six identical hydroxyl groups attached to a benzene ring, results in a simplified spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to the chemical equivalence of all six protons and all six carbon atoms in the benzenehexol molecule, simple ¹H and ¹³C NMR spectra are expected.

Table 1: Predicted NMR Spectroscopic Data for this compound (Benzenehexol)

| Nucleus | Predicted Chemical Shift (δ) in D₂O | Multiplicity | Notes |

| ¹H | ~4.8 ppm | Singlet | A single peak is expected for the six equivalent hydroxyl protons. The chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. |

| ¹³C | ~130-150 ppm | Singlet | A single peak is expected for the six equivalent carbon atoms of the benzene ring. The chemical shift is influenced by the strong deshielding effect of the attached hydroxyl groups. |

Note: Experimental data for the precise chemical shifts of benzenehexol is sparse in publicly available literature. The values presented are estimates based on the analysis of similar polyhydroxylated aromatic compounds.

Infrared (IR) Spectroscopy Data

The IR spectrum of solid this compound is expected to be dominated by the characteristic vibrations of its hydroxyl and aromatic functionalities.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound (Benzenehexol)

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| 3600 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad | Phenolic Hydroxyl (O-H) |

| ~3050 | C-H stretch (aromatic) | Weak | Aromatic Ring (C-H) |

| 1620 - 1580 | C=C stretch (in-ring) | Medium | Aromatic Ring (C=C) |

| 1520 - 1450 | C=C stretch (in-ring) | Medium | Aromatic Ring (C=C) |

| 1300 - 1200 | O-H bend | Medium | Phenolic Hydroxyl (O-H) |

| 1260 - 1000 | C-O stretch | Strong | Phenolic C-O |

| 900 - 675 | C-H out-of-plane bend | Strong | Aromatic Ring (C-H) |

Source: General IR absorption ranges for phenols and aromatic compounds.[4][5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound in a solvent like ethanol is expected to show absorptions characteristic of a substituted benzene ring.

Table 3: Expected Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound (Benzenehexol) in Ethanol

| Wavelength (λ_max) | Electronic Transition | Notes |

| ~210 nm | π → π* (Primary band) | This band is expected to be shifted to a longer wavelength (bathochromic shift) compared to benzene (~204 nm) due to the presence of the hydroxyl substituents. |

| ~270-290 nm | π → π* (Secondary band) | This band, which appears around 256 nm in benzene, is also expected to exhibit a significant bathochromic shift and an increase in intensity (hyperchromic effect) due to the electron-donating hydroxyl groups. The exact position can be influenced by the solvent and pH.[7] |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for a solid polyphenol like this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of solid this compound. Due to its crystalline nature, solid-state NMR (ssNMR) or dissolution in a suitable deuterated solvent is required.

Methodology (Solution-State):

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound powder.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial. Complete dissolution is crucial.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, if quantitative analysis is required.

-

-

Instrument Parameters (Example for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Temperature: 298 K.

-

Spectral Width: 0-15 ppm.

-

Number of Scans: 16-64 (signal averaging to improve signal-to-noise).

-

Relaxation Delay: 2-5 seconds.

-

-

¹³C NMR:

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift axis using the reference signal (TMS at 0.00 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Methodology (Solid-State - Magic Angle Spinning):

-

Sample Preparation:

-

Finely powder the crystalline this compound sample.

-

Pack the powdered sample tightly into a solid-state NMR rotor (e.g., 4 mm or 7 mm zirconia rotor).

-

-

Instrument Parameters:

-

Technique: Cross-Polarization Magic Angle Spinning (CP-MAS).

-

Spinning Speed: 5-15 kHz (to average out anisotropic interactions).

-

Contact Time (for CP): Optimized for the specific sample (typically 1-5 ms).

-

Relaxation Delay: Appropriate for the spin-lattice relaxation time of the sample.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of solid this compound to identify its functional groups.

Methodology (Potassium Bromide - KBr Pellet):

-

Sample Preparation:

-

Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound and determine its absorption maxima (λ_max).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0 for optimal accuracy. A typical concentration for analysis is in the range of 1-10 µg/mL.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-